molecular formula C21H14ClN3O2 B3531108 2-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

2-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B3531108
M. Wt: 375.8 g/mol
InChI Key: WBYRHHSGTGEDGI-UHFFFAOYSA-N
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Description

Benzamides and 1,3,4-oxadiazoles are both important classes of compounds in medicinal chemistry. Benzamides are derivatives of benzoic acid, with an amide functional group attached to the benzene ring. 1,3,4-Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylthiosemicarbazides . Benzamides can be synthesized from benzoic acid and amines .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied, depending on the specific substituents present on the benzamide and oxadiazole rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, NMR can provide information about the chemical environment of the atoms in the molecule, while IR spectroscopy can provide information about the functional groups present .

Mechanism of Action

The mechanism of action of these compounds can vary widely, depending on their specific structures and the biological targets they interact with. For example, some 1,3,4-oxadiazoles have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely, depending on their specific structures. Some benzamides and 1,3,4-oxadiazoles are used as drugs and have been thoroughly tested for safety, while others may be potentially hazardous .

Future Directions

The future directions in the research of these compounds could involve the synthesis of new derivatives with improved biological activity, the development of more efficient synthetic methods, and further investigation of their mechanisms of action .

Properties

IUPAC Name

2-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-18-9-5-4-8-17(18)19(26)23-16-12-10-15(11-13-16)21-25-24-20(27-21)14-6-2-1-3-7-14/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYRHHSGTGEDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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